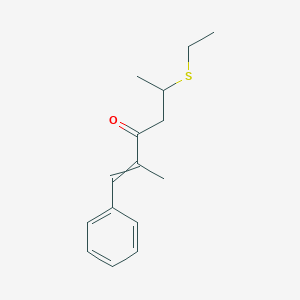
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is an organic compound characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenyl group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable precursor with ethylsulfanyl groups, followed by the introduction of the phenyl and methyl groups through subsequent reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while maintaining high product quality. The use of advanced technologies such as flow reactors and automated control systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form covalent bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Propylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Butylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
Uniqueness
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The ethylsulfanyl group provides a balance between hydrophobicity and reactivity, while the phenyl group enhances its stability and potential for π-π interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Properties
CAS No. |
923038-89-5 |
|---|---|
Molecular Formula |
C15H20OS |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
5-ethylsulfanyl-2-methyl-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C15H20OS/c1-4-17-13(3)11-15(16)12(2)10-14-8-6-5-7-9-14/h5-10,13H,4,11H2,1-3H3 |
InChI Key |
RRGALIPXRPFCHN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)CC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)

![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)

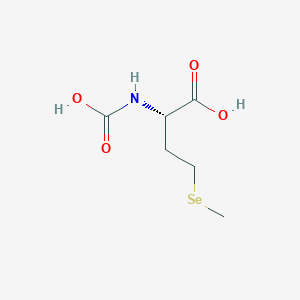
![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
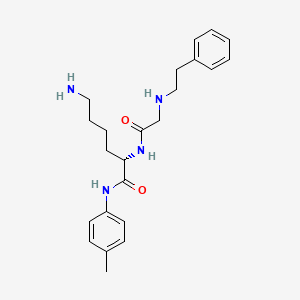
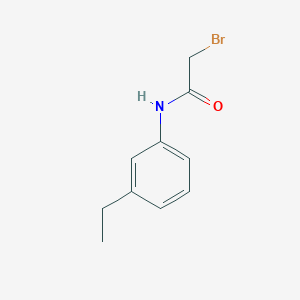
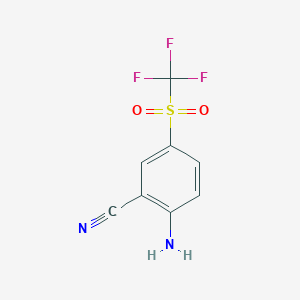
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
